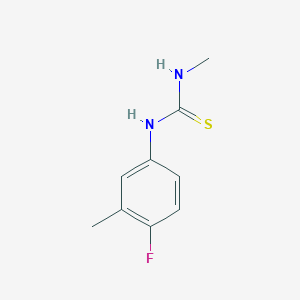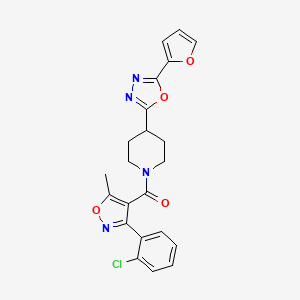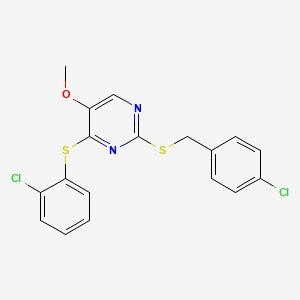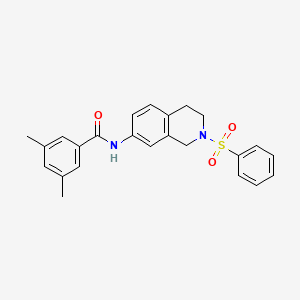
1-(4-fluoro-3-methylphenyl)-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the fluoro and methyl groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
科学的研究の応用
N-(4-fluoro-3-methylphenyl)-N’-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor. Thiourea derivatives are known to inhibit various enzymes, making them useful in studying enzyme function and regulation.
Medicine: Explored for its potential therapeutic properties. Thiourea compounds have been studied for their antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea typically involves the reaction of 4-fluoro-3-methylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
N-(4-fluoro-3-methylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
類似化合物との比較
Similar Compounds
- N-(4-fluoro-3-methylphenyl)-N’-methylurea
- N-(4-fluoro-3-methylphenyl)-N’-ethylthiourea
- N-(4-fluoro-3-methylphenyl)-N’-methylcarbamate
Uniqueness
N-(4-fluoro-3-methylphenyl)-N’-methylthiourea is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit higher potency and selectivity in its interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2S/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHKAAMPZKCLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2372850.png)
![2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372851.png)
![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)
![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)
![3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)


![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)

![3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B2372872.png)

